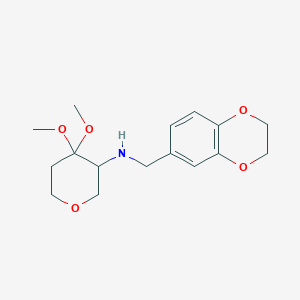![molecular formula C14H20BrNO3 B7048098 N-[(3-bromophenyl)methyl]-4,4-dimethoxyoxan-3-amine](/img/structure/B7048098.png)
N-[(3-bromophenyl)methyl]-4,4-dimethoxyoxan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-bromophenyl)methyl]-4,4-dimethoxyoxan-3-amine is an organic compound that features a bromophenyl group attached to a dimethoxyoxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-4,4-dimethoxyoxan-3-amine typically involves the reaction of 3-bromobenzylamine with 4,4-dimethoxyoxane under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-4,4-dimethoxyoxan-3-amine can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or acids.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or sodium thiolate.
Major Products
Oxidation: Bromophenyl ketones or acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-bromophenyl)methyl]-4,4-dimethoxyoxan-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the development of new materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-4,4-dimethoxyoxan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dimethoxyoxane ring can form hydrogen bonds or van der Waals interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4,4-dimethoxyoxan-3-amine
- N-(3-chlorophenyl)-4,4-dimethoxyoxan-3-amine
- N-(3-bromophenyl)-4-methoxyoxan-3-amine
Uniqueness
N-[(3-bromophenyl)methyl]-4,4-dimethoxyoxan-3-amine is unique due to the presence of both a bromophenyl group and a dimethoxyoxane ring. This combination imparts specific chemical and physical properties that can be exploited in various applications, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-4,4-dimethoxyoxan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-17-14(18-2)6-7-19-10-13(14)16-9-11-4-3-5-12(15)8-11/h3-5,8,13,16H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELBGJJJRXBGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1NCC2=CC(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(4-ethoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carbonyl)phenoxy]acetic acid](/img/structure/B7048016.png)
![2-[3-(2,3-dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carbonyl)phenoxy]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B7048022.png)
![2-[3-[3-(3,5-Dimethylpyrazol-1-yl)piperidine-1-carbonyl]phenoxy]acetic acid](/img/structure/B7048025.png)
![2-[2,2-dimethylpropyl-[2-(3-oxo-1H-isoindol-2-yl)acetyl]amino]acetic acid](/img/structure/B7048034.png)
![2-[4-[(1-Pyridazin-3-ylpiperidin-3-yl)carbamoyl]phenoxy]acetic acid](/img/structure/B7048042.png)
![2-[4-[4-(5-Chloropyrimidin-2-yl)piperidine-1-carbonyl]phenoxy]acetic acid](/img/structure/B7048044.png)
![(2S,3S,6R)-2,6-dimethyl-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B7048067.png)
![2-[2,2-Dimethylpropyl-[2-(oxan-4-yl)acetyl]amino]acetic acid](/img/structure/B7048075.png)
![(2S,3S,6R)-1-[(6-chloroquinolin-8-yl)methyl]-2,6-dimethylpiperidine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7048077.png)

![N-[(2-bromophenyl)methyl]-4,4-dimethoxyoxan-3-amine](/img/structure/B7048100.png)
![1-[(1R,2S)-2-methoxy-2-methylcyclopropyl]-3-[[4-[3-(trifluoromethyl)phenyl]oxan-4-yl]methyl]urea](/img/structure/B7048115.png)
![1-[1-(3-Cyanophenyl)ethyl]-3-[(3-cyclopropyloxy-2-fluorophenyl)methyl]urea](/img/structure/B7048122.png)
![N-[2-(4-cyanophenoxy)ethyl]-3-(oxan-2-yl)piperidine-1-carboxamide](/img/structure/B7048124.png)
